molecular formula C11H13ClN2O2 B605745 TC-6683 CAS No. 1449608-75-6

TC-6683

Cat. No.: B605745
CAS No.: 1449608-75-6
M. Wt: 240.69
InChI Key: GTUIQNHJSXQMKW-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-1446 is a small molecule that selectively activates the alpha4beta2 subtype of nicotinic acetylcholine receptors. It was developed through a collaboration between Targacept and AstraZeneca, primarily for the treatment of Alzheimer’s disease . This compound has shown promise in improving cognitive functions by modulating specific neuronal receptors.

Preparation Methods

The synthesis of AZD-1446 involves several steps, including the formation of key intermediates and their subsequent reactions. One notable method involves the use of iminoiodinane as a precursor, which undergoes a Pauson-Khand-type cycloaddition reaction under visible light catalysis . This method allows for the efficient construction of the compound’s complex molecular structure. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

AZD-1446 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

AZD-1446 exerts its effects by selectively binding to and activating the alpha4beta2 subtype of nicotinic acetylcholine receptors. This activation promotes the secretion of soluble amyloid precursor protein alpha and attenuates the production of amyloid-beta, which are key factors in Alzheimer’s disease pathology . The molecular targets and pathways involved include the modulation of cholinergic signaling and the enhancement of synaptic plasticity.

Comparison with Similar Compounds

AZD-1446 is unique in its high selectivity for the alpha4beta2 subtype of nicotinic acetylcholine receptors. Similar compounds include:

Properties

CAS No.

1449608-75-6

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.69

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone

InChI

InChI=1S/C11H13ClN2O2/c12-10-2-1-9(16-10)11(15)14-5-7-3-13-4-8(7)6-14/h1-2,7-8,13H,3-6H2/t7-,8+

InChI Key

GTUIQNHJSXQMKW-OCAPTIKFSA-N

SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=C(O3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD 1446, AZD-1446, AZD1446, TC 6683, TC-6683, TC6683

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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